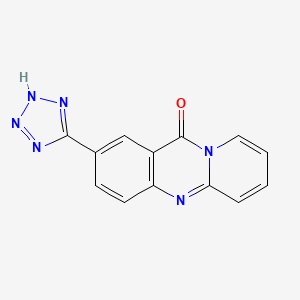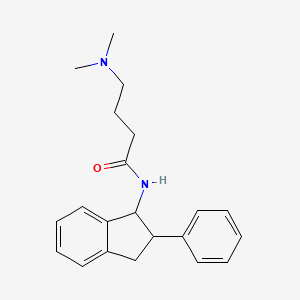
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminobutyryl group attached to a phenyl-indanamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the phenyl group and the dimethylaminobutyryl moiety. Common reagents used in these reactions include dimethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of bonds and to avoid unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine can be compared with other similar compounds, such as:
N,N-Dimethylaminoethanol: Known for its use in the synthesis of various pharmaceuticals and as a precursor in organic reactions.
N,N-Dimethylglycine: Studied for its potential health benefits and role in metabolic pathways.
N,N-Dimethyl enaminones: Utilized as building blocks for the synthesis of heterocyclic compounds with biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
63992-28-9 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C21H26N2O/c1-23(2)14-8-13-20(24)22-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16/h3-7,9-12,19,21H,8,13-15H2,1-2H3,(H,22,24) |
Clé InChI |
MLVDEEOAFORGGV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


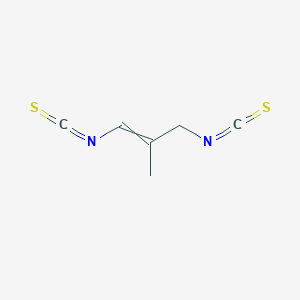
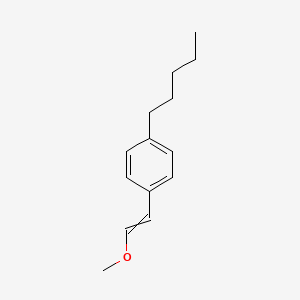
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
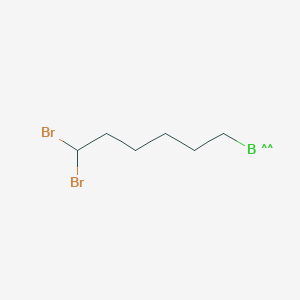
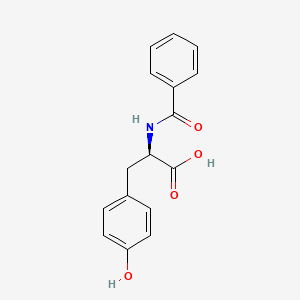
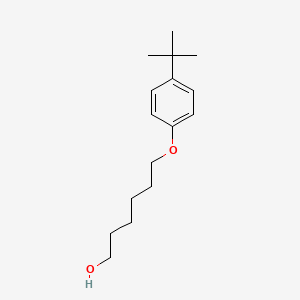
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)



![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
